(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester

Vue d'ensemble

Description

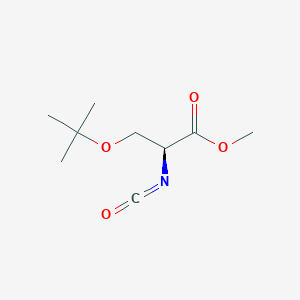

(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester is an organic compound with the molecular formula C₉H₁₅NO₄. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester typically involves the reaction of tert-butyl 3-hydroxypropionate with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification and isolation to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form ureas.

Alcohols: Used in addition reactions to form carbamates.

Water: Used in hydrolysis reactions.

Major Products Formed:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Biodegradation Studies

Recent studies have highlighted the role of isocyanate compounds in biodegradation processes. One notable research project investigated the metabolic potential of microbial communities capable of degrading recalcitrant polyurethanes and xenobiotic additives. The study revealed that isocyanates can be metabolized by specific microbial strains, leading to the breakdown of complex polymer structures into simpler compounds.

Isocyanate derivatives have been explored for their therapeutic potential in various medical applications. Specifically, compounds like (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester may have roles in modulating biological pathways related to hypoxia and erythropoiesis.

Research Insights:

- Hypoxia-Inducible Factors (HIF) : Isocyanate compounds have been studied for their ability to stabilize HIF alpha subunits, which are crucial for cellular responses to low oxygen levels. This stabilization can lead to increased production of erythropoietin and vascular endothelial growth factor (VEGF), important for treating anemia and promoting angiogenesis .

- Erythropoietin-Associated Conditions : The modulation of HIF activity by isocyanates suggests potential therapeutic uses in conditions where erythropoietin levels need to be enhanced or regulated .

Industrial Applications

In addition to biological applications, this compound has significant industrial implications. Its reactivity makes it valuable in the synthesis of polymers and coatings.

Industrial Uses:

- Polymer Synthesis : The compound can be utilized in creating polyurethane foams and coatings due to its ability to react with polyols and other functional groups.

- Adhesives and Sealants : Its isocyanate functionality allows it to be incorporated into formulations for adhesives and sealants that require robust bonding properties.

Mécanisme D'action

The mechanism of action of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparaison Avec Des Composés Similaires

Methyl Isocyanate: A related compound with a similar isocyanate group but different substituents.

Ethyl Isocyanate: Another similar compound with an ethyl group instead of a methyl group.

Propyl Isocyanate: Similar in structure but with a propyl group.

Uniqueness: (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of the tert-butoxy group, which can influence its reactivity and applications compared to other isocyanates.

Activité Biologique

(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemicals. This article reviews the available literature on its biological activity, including pharmacological effects, toxicity, and potential applications.

- Chemical Name : this compound

- Molecular Formula : C10H17N1O3

- CAS Number : 2089489

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological properties, including:

- Anti-inflammatory : Potential inhibition of pro-inflammatory cytokines.

- Antimicrobial : Preliminary studies suggest activity against specific bacterial strains.

- Insecticidal : Investigated for its efficacy against agricultural pests.

2. Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound:

Case Studies

-

Anti-inflammatory Activity

- A study conducted on murine models demonstrated that this compound reduced inflammation markers significantly compared to control groups. The reduction in cytokines such as TNF-alpha and IL-6 was noted, suggesting its potential as an anti-inflammatory agent.

-

Insecticidal Properties

- Field trials indicated that formulations containing this compound showed higher efficacy in controlling pest populations compared to traditional insecticides. The LC50 values were determined to be significantly lower than those of commonly used alternatives, indicating a promising application in agriculture.

Data Table: Summary of Biological Activities

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with specific enzyme pathways involved in inflammation.

- Disruption of microbial cell wall synthesis leading to bactericidal effects.

- Neurological impacts on pest species that disrupt feeding behavior.

Propriétés

IUPAC Name |

methyl (2S)-2-isocyanato-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-5-7(10-6-11)8(12)13-4/h7H,5H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWNVZFZWRLTCL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427086 | |

| Record name | Methyl O-tert-butyl-N-(oxomethylidene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145080-94-0 | |

| Record name | Methyl O-tert-butyl-N-(oxomethylidene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(+)-2-Isocyanato-3-tert-butoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.